

# Vofopitant Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vofopitant Dihydrochloride*

Cat. No.: *B064654*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Vofopitant Dihydrochloride** (also known as GR205171) is a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including pain, inflammation, and emesis.<sup>[1]</sup> <sup>[2]</sup> This guide provides a comparative analysis of Vofopitant's cross-reactivity with other receptors, supported by available experimental data, to offer an objective assessment of its selectivity profile.

## High Affinity and Selectivity for the Human NK1 Receptor

Vofopitant exhibits sub-nanomolar affinity for the human NK1 receptor, with a reported pKi value of 10.6.<sup>[2]</sup> Its high affinity for the NK1 receptor has been consistently demonstrated in studies using human, rat, and ferret tissues.<sup>[2]</sup> This strong and specific binding to the NK1 receptor is the basis for its pharmacological activity.

## Comparative Analysis of Cross-Reactivity

To assess the selectivity of Vofopitant, its binding affinity has been evaluated against a panel of other receptors, including other neurokinin receptor subtypes and various unrelated G protein-coupled receptors (GPCRs) and ion channels. The data consistently demonstrates a high degree of selectivity for the NK1 receptor.

## Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of Vofopitant for the human NK1 receptor and a selection of other receptors.

| Receptor Target            | Species    | Assay Type          | pKi / pIC50  | Selectivity (fold difference vs. hNK1) | Reference |
|----------------------------|------------|---------------------|--------------|----------------------------------------|-----------|
| Neurokinin 1 (NK1)         | Human      | Radioligand Binding | 10.6 (pKi)   | -                                      | [2]       |
| Neurokinin 2 (NK2)         | -          | -                   | <5.0 (pIC50) | >400,000                               | [2]       |
| Neurokinin 3 (NK3)         | -          | -                   | <5.0 (pIC50) | >400,000                               | [2]       |
| 5-HT1A                     | Rat        | Radioligand Binding | 6.3 (pKi)    | ~20,000                                | [2]       |
| 5-HT1D                     | Bovine     | Radioligand Binding | 6.6 (pKi)    | ~10,000                                | [2]       |
| 5-HT2A                     | Rat        | Radioligand Binding | 6.5 (pKi)    | ~12,600                                | [2]       |
| Histamine H1               | Rat        | Radioligand Binding | 6.5 (pKi)    | ~12,600                                | [2]       |
| Histamine H2               | Guinea-pig | Radioligand Binding | 6.6 (pKi)    | ~10,000                                | [2]       |
| Ca2+ Channel (unspecified) | Rat        | Radioligand Binding | 5.6 (pKi)    | ~100,000                               | [2]       |

As the data illustrates, Vofopitant's affinity for the human NK1 receptor is several orders of magnitude higher than for the other tested receptors, highlighting its remarkable selectivity.

## Signaling Pathway of the NK1 Receptor

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Vofopitant Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064654#cross-reactivity-of-vofopitant-dihydrochloride-with-other-receptors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)